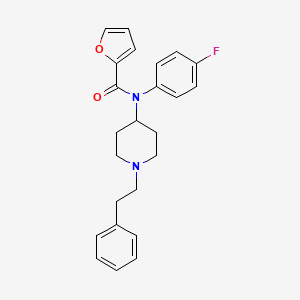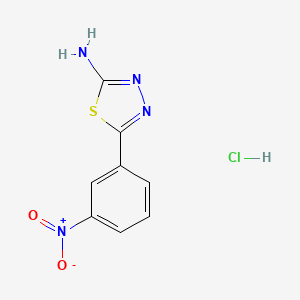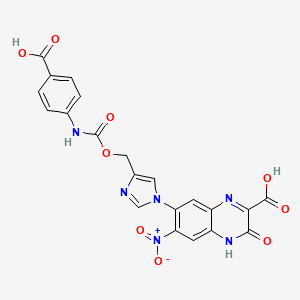
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a diisopropylaminoethyl group at the 2-position and a hydroxyl group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Diisopropylaminoethyl Group: This step involves the alkylation of the indole core with 2-(diisopropylamino)ethyl chloride under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Hydroxylation at the 5-Position: The hydroxyl group can be introduced at the 5-position through electrophilic aromatic substitution using reagents like hydroxylamine-O-sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diisopropylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Formation of a carbonyl group at the 5-position
Reduction: Reformation of the hydroxyl group at the 5-position
Substitution: Formation of substituted indole derivatives
Aplicaciones Científicas De Investigación
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmission. Additionally, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby enhancing their availability in the synaptic cleft.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A psychedelic tryptamine with similar structural features but with a methoxy group at the 5-position instead of a hydroxyl group.
2-(Diisopropylamino)ethyl chloride: A precursor used in the synthesis of various indole derivatives.
Uniqueness
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and diisopropylaminoethyl group at the 2-position contribute to its unique reactivity and potential therapeutic applications.
Propiedades
Número CAS |
36288-76-3 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)8-7-13-10-17-16-6-5-14(19)9-15(13)16/h5-6,9-12,17,19H,7-8H2,1-4H3 |
Clave InChI |
HWOLNTJLIUHEOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



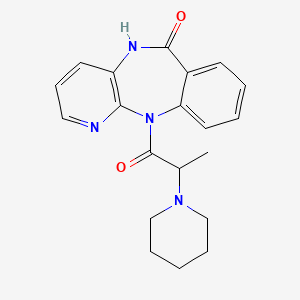
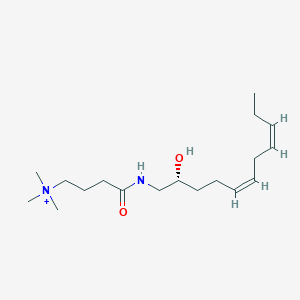

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
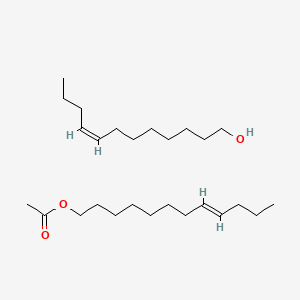
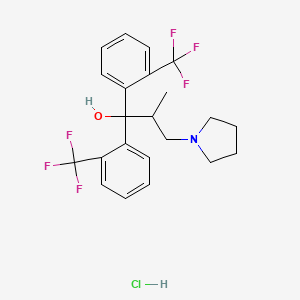
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)


